molecular formula C6H10BrNO B1278964 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone CAS No. 90892-09-4

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone

Cat. No.: B1278964
CAS No.: 90892-09-4
M. Wt: 192.05 g/mol
InChI Key: SPHXSIXITGVYAA-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is an organic compound that features a bromine atom attached to an ethanone group, which is further bonded to a pyrrolidine ring

Scientific Research Applications

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone typically involves the bromination of 1-(1-pyrrolidinyl)-1-ethanone. One common method is to react 1-(1-pyrrolidinyl)-1-ethanone with bromine in the presence of a solvent like acetic acid. The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or ethanol.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used, usually in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 1-(1-pyrrolidinyl)-1-ethanol when using hydroxide.

    Reduction: The major product is 2-bromo-1-(1-pyrrolidinyl)ethanol.

    Oxidation: The major product is 2-bromo-1-(1-pyrrolidinyl)ethanoic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone involves its interaction with nucleophiles due to the presence of the bromine atom, which is a good leaving group. This makes the compound reactive in substitution reactions. The carbonyl group also makes it susceptible to reduction and oxidation reactions, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Pyrrolidinyl)-1-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(1-pyrrolidinyl)-1-ethanone: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

    2-Iodo-1-(1-pyrrolidinyl)-1-ethanone: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromine analogue.

Uniqueness

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromo-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHXSIXITGVYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455380
Record name Bromoacetylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90892-09-4
Record name Bromoacetylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromoacetyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of pyrrolidine (1.7 g, 24 mmol), bromoacetyl bromide (4.6 g, 24 mmol) and triethylamine (2.02 g, 20 mmol) in dichloromethane (40 mL) was stirred at room temperature for 4 hours. The precipitate was filtered off and the residue was concentrated to give 3.1 g of 2-bromo-1-pyrrolidin-1-yl-ethanone as a light brown solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to that described above, bromoacetylthiazolidine, cyclopropylchloroacetamide were prepared. ##STR10##
Name
bromoacetylthiazolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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